
N-(3-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound falls within the realm of heterocyclic chemistry, where furyl and pyridinyl motifs are commonly explored for their diverse chemical reactivity and potential applications in pharmaceuticals, materials science, and organic synthesis. The structural components suggest a synthesis strategy that leverages the reactivity of furan and pyridine derivatives, combined with acetamide functionalities for targeted modifications.
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Dyachenko et al. (2006) described the synthesis of morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates through the interaction of enamines of acetoacetanilides with furfurylidenecyanothioacetamide, followed by alkylation and oxidation to yield substituted pyridine-2(1H)-thiones (Dyachenko & Chernega, 2006).
Molecular Structure Analysis
The molecular structure can be elucidated using X-ray crystallography, as demonstrated by Nesterov et al. (1996), who established the structure of a related compound through X-ray structural study (Nesterov et al., 1996). Such analyses provide critical insights into the bond lengths, angles, and overall conformation of the compound.
Aplicaciones Científicas De Investigación
Antiprotozoal Activity and Therapeutic Use
Pentamidine isethionate, an aromatic diamidine, demonstrates significant antiprotozoal activity. It is notably effective in decreasing mortality from Pneumocystis carinii pneumonia in both infants and immunodeficient adults and children. This highlights the critical role of chemical compounds in treating infections caused by protozoa, particularly in vulnerable populations such as those with AIDS. The therapeutic use of pentamidine underscores the potential of structurally similar compounds or those within the same chemical class to serve as antiprotozoal agents, contributing to the treatment of severe infectious diseases (Goa & Campoli-Richards, 1987).
Neurodegeneration and Anesthetic Effects
Research on various anesthetics, including ketamine, a phencyclidine derivative, explores their pharmacokinetics and pharmacodynamics in both anesthesia and pain therapy. These studies delve into the mechanisms by which these drugs affect the central nervous system, offering insights into their potential neuroprotective properties. This is crucial for understanding the broader impacts of chemical compounds on brain function and their possible therapeutic applications in neurology and psychiatry (Peltoniemi et al., 2016).
Environmental Toxicology and Biodegradability
Compounds like acetamide and its derivatives have been the subject of extensive study due to their commercial importance and the biological consequences of exposure. The evolving knowledge around these chemicals highlights the interplay between industrial use, environmental impact, and human health. Such research underscores the need for sustainable chemical practices and the development of compounds with minimal environmental footprints (Kennedy, 2001).
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-2-(3-methoxy-2-oxopyridin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-15(8-11-5-7-20-10-11)13(17)9-16-6-3-4-12(19-2)14(16)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSJSUNIXWRXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(=O)CN2C=CC=C(C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)
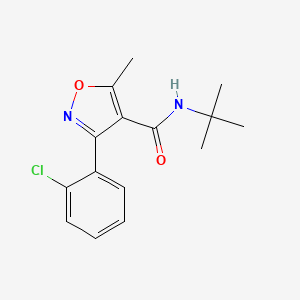
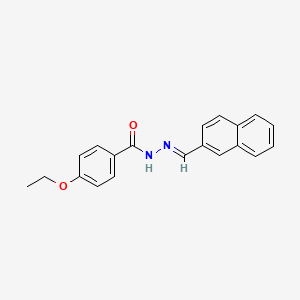
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)
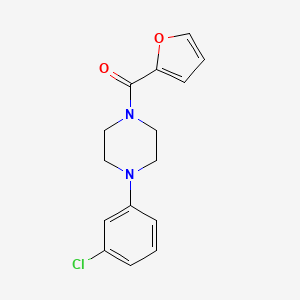
![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)

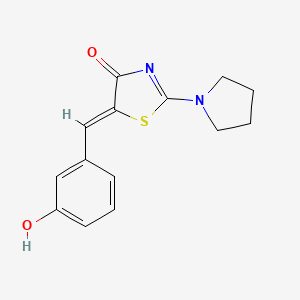
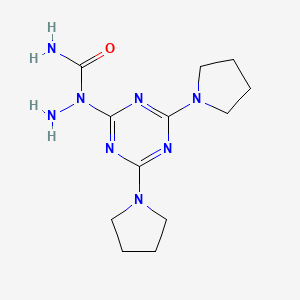

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)
![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)